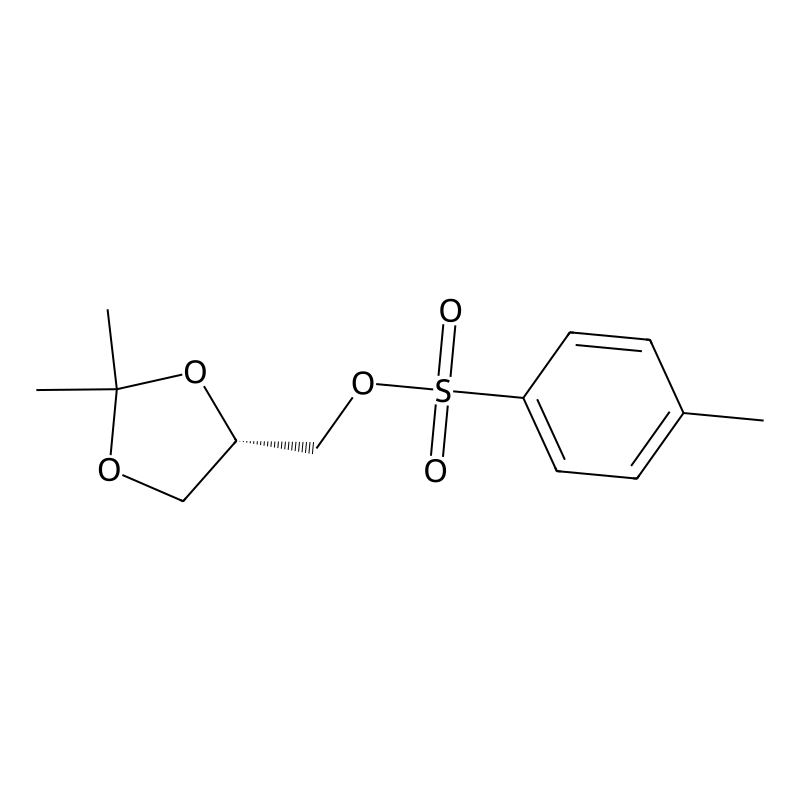

(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthetic Organic Chemistry

Due to its functional groups, (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate can serve as a starting material for the synthesis of more complex molecules. The presence of the chiral center allows for the preparation of enantiopure products, which are crucial in drug discovery and development PubChem, (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate: .

Glycobiology

The molecule bears structural resemblance to a protected form of glycerol, a key component of many biological molecules like fats and carbohydrates. Researchers might utilize (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate to study enzymes involved in glycerol metabolism or to synthesize specific carbohydrate structures for biological studies Sigma-Aldrich, (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate: .

Material Science

The unique properties of (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate, such as its chirality and functional groups, might be of interest for material science research. Potential applications could include the development of chiral catalysts or the design of materials with specific functionalities [This is a possibility based on the molecule's structure, but specific research on this application is yet to be documented extensively].

(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate is a chiral compound characterized by the molecular formula C13H18O5S and a molecular weight of 286.34 g/mol. This compound features a dioxolane ring, which contributes to its unique stereochemistry and reactivity. The presence of the p-toluenesulfonate group enhances its utility in various

- Nucleophilic Substitution: The sulfonate group serves as a leaving group, allowing for nucleophilic substitution reactions with various nucleophiles.

- Ring Opening Reactions: The dioxolane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of alcohols or other functional groups.

- Stereoselective Reactions: Due to its chiral nature, (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate can be used in asymmetric synthesis to produce enantiomerically pure compounds .

While specific biological activities of (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate are not extensively documented, compounds with similar structures have shown potential as:

- Antifungal Agents: Some derivatives of dioxolane compounds have been explored for their antifungal properties.

- Pharmaceutical Intermediates: As a chiral building block, it may be used in the synthesis of biologically active molecules .

Several synthetic routes exist for producing (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate:

- Starting Materials: Typically synthesized from readily available precursors such as 2,2-dimethyl-1,3-dioxolane and p-toluenesulfonyl chloride.

- Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonate group.

- Purification: Post-reaction purification can be achieved through crystallization or chromatography to obtain the desired product in high purity .

(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate has various applications:

- Organic Synthesis: Used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Research: Employed in studies involving stereochemistry and reaction mechanisms.

- Analytical Chemistry: Utilized as a reference standard for analytical methods such as chromatography .

Several compounds share structural features with (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methyl-1,3-dioxolane | Dioxolane ring | Lacks the sulfonate group |

| 2-(p-Toluenesulfonyloxy)ethanol | Alcohol with sulfonate | Contains an alcohol functional group |

| 1,3-Dioxolane | Simple dioxolane structure | Non-chiral; lacks additional substituents |

| (R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-methyl p-toluenesulfonate | Chiral compound similar to (S) form | Opposite chirality; used in different syntheses |

(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate stands out due to its specific stereochemical configuration and functional versatility in organic synthesis compared to its analogs.

Classical Tosylation of Solketal

The most well-established synthesis route involves the tosylation of (S)-solketal [(S)-2,2-dimethyl-1,3-dioxolane-4-methanol] using p-toluenesulfonyl chloride (TsCl) under basic conditions. A representative procedure from outlines the reaction of solketal (25 mmol) with TsCl (6 equivalents) in dichloromethane at −20°C, followed by slow addition of triethylamine (6 equivalents). After maintaining the mixture at 25°C for 5 hours, the crude product is isolated via aqueous workup and recrystallized from acetonitrile to yield 7.3 g (59.7%) of the title compound.

Key variables influencing yield include:

- Temperature control: Exothermic reactions necessitate cooling to prevent racemization or side reactions.

- Stoichiometry: Excess TsCl (6 eq.) ensures complete conversion of the alcohol to the tosylate.

- Purification: Recrystallization from acetonitrile or ethyl acetate removes residual TsCl and triethylamine hydrochloride byproducts.

Alternative Protocols

A patent by describes a scalable industrial method using toluene as the solvent and triethylamine as the base, achieving comparable yields (60–65%) under milder conditions (25°C, 2 hours). This approach minimizes dichloromethane usage, aligning with green chemistry principles.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant